methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride
Description
Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a bicyclic imidazole derivative featuring a partially saturated five-membered ring with a methyl ester group at the 4-position and a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding to biological targets. Notably, its derivatives have shown neuroprotective and analgesic properties in preclinical studies, particularly as selective imidazoline I2 receptor (I2-IR) ligands .
Properties
IUPAC Name |
methyl 4,5-dihydro-1H-imidazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h3-4H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBZQWYACCNIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride typically involves:
- Formation of the imidazoline ring via cyclization reactions involving amino acid derivatives or related intermediates.
- Introduction of the methyl ester group at the 4-position.
- Conversion to the hydrochloride salt to improve stability and crystallinity.
These steps are generally carried out under controlled temperature, pH, and solvent conditions to optimize yield and purity.
Preparation via Cyclization of Ethyl Glycinate Hydrochloride and Related Precursors
A notable approach involves the reaction of ethyl glycinate hydrochloride with cyano compounds or amino derivatives under reflux conditions to form the imidazoline-4-one intermediate, which can be further converted to the methyl ester derivative.
- Ethyl glycinate hydrochloride is treated with amines and cyanoacetates in a sequential one-pot reaction under neat or ethanolic reflux conditions at around 70 °C.
- Triethylamine is often added to activate the amino group of ethyl glycinate hydrochloride before cyclization.
- The reaction time is typically 2–4 hours, depending on the substrates used.
- The product precipitates are filtered, washed, and recrystallized from ethanol to obtain pure imidazoline derivatives.
This method allows the formation of 4,5-dihydro-1H-imidazole-4-carboxylate derivatives with good yields and structural diversity depending on the amines used.
Hydroxymethylation and Subsequent Conversion to Hydrochloride Salt
Another method, related but focusing on hydroxymethylation of methyl-imidazole derivatives, involves:
- Hydroxymethylation of 4-methyl-imidazole using formaldehyde in aqueous alkaline medium (pH ~12.3–13.4) at controlled temperatures (30–50 °C).
- Gradual addition of formaldehyde to avoid excess and maintain reaction rate.
- Reaction times vary from 10 hours to over 65 hours depending on pH and temperature.
- After completion, neutralization with hydrochloric acid and removal of water by azeotropic distillation with alcohols (e.g., 2-butanol or isopropanol).
- Filtration to remove salts and crystallization induced by addition of acetone or other non-solvents.
- Introduction of gaseous hydrogen chloride into the filtrate under nitrogen to form the hydrochloride salt, which crystallizes out.
This method yields methylated imidazole derivatives as hydrochloride salts with high purity (98–99%) and yields typically around 68–85% based on starting materials.
Reaction Condition Optimization and Yield Data
The hydroxymethylation reaction kinetics and yields depend strongly on pH, temperature, and reactant concentration. The following table summarizes conversion rates of 4-methyl-imidazole to hydroxymethylated product at different temperatures and times:
| Time (hours) | Conversion at 30 °C (%) | Conversion at 50 °C (%) |
|---|---|---|
| 1 | 36 | 59 |
| 2 | 53 | 75 |
| 3 | 67 | 83 |
| 4 | 90 | 95 |
| 5 | 40 | - |
| 6 | 43 | - |
| 8 | 75 | - |
| 11 | 85 | - |
| 12 | 90 | - |
| 21 | 95 | - |
| 23 | - | - |
This data indicates that raising the temperature moderately accelerates the reaction and improves conversion efficiency.
Purification and Characterization
- Crystallization from alcoholic solutions with acetone or other miscible non-solvents enhances purity.
- The hydrochloride salt typically melts around 240 °C (decomposition).
- Purity is confirmed by thin-layer chromatography and elemental analysis, often showing theoretical values within ±1% accuracy.
- Filtration under pressure at elevated temperatures (around 40 °C) is used to separate sodium chloride and other inorganic impurities.
Alternative Synthetic Routes and Catalytic Methods
Recent literature on imidazole derivatives synthesis highlights:
- One-pot sequential reactions involving ethylcyanoacetate, amines, and ethyl glycinate hydrochloride under reflux.
- Use of triethylamine to activate amino groups.
- Catalytic methods employing Lewis acids or metal catalysts to facilitate ring closure and substitution.
- Microwave-assisted protocols and deep eutectic solvents for greener and more efficient synthesis, though specific application to this compound is less documented.
These innovative methods may offer improved reaction times and milder conditions but require further adaptation for the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylate derivatives, while reduction could produce various imidazole derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its imidazole ring structure allows for interactions with biological targets, making it useful in drug design. Notably, it has been studied for its antimicrobial properties against strains like Helicobacter pylori, a common gastric pathogen.
Enzyme Inhibition Studies
Research has demonstrated that methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride selectively inhibits human carbonic anhydrases at nanomolar concentrations. This inhibition suggests potential therapeutic applications in conditions characterized by dysregulated enzyme activity.
Antitumor Activity
A study published in Cancer Biology & Therapy highlighted the compound's cytotoxic effects on cancer cells, particularly its ability to induce apoptosis in MCF-7 cells through flow cytometry assays. This finding positions the compound as a candidate for further development in cancer therapeutics.
Antitumor Activity Study
- Objective: To evaluate the cytotoxic effects of imidazole derivatives.
- Method: Flow cytometry assays were conducted on MCF-7 breast cancer cells.
- Findings: The compound induced apoptosis in a dose-dependent manner, indicating potential as an anticancer agent.
Enzyme Inhibition Study
- Objective: To assess the inhibitory effects on human carbonic anhydrases.
- Method: In vitro assays were performed to measure enzyme activity.
- Findings: The compound exhibited selective inhibition at low concentrations, suggesting therapeutic relevance for conditions like glaucoma and obesity.
Summary of Key Findings
| Application Area | Key Findings | References |
|---|---|---|
| Pharmaceutical Development | Antimicrobial activity against Helicobacter pylori | |
| Enzyme Inhibition | Selective inhibition of human carbonic anhydrases | |
| Antitumor Activity | Induces apoptosis in MCF-7 cancer cells |
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with structurally related imidazole derivatives, focusing on substituents, physical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
- MCR9 shares the 4,5-dihydroimidazole core and ester group with the target compound but includes additional aromatic substituents (3-chloro-4-fluorobenzyl, phenyl), enhancing its I2-IR selectivity and neuroprotective efficacy .
- Compound 109 incorporates dithiocarbamate groups, increasing molecular weight (549 g/mol) and melting point (240–241°C), likely due to enhanced intermolecular interactions .
- The chloromethyl derivative () lacks the ester group, reducing structural complexity but retaining reactivity for further functionalization .
Physicochemical Properties
Biological Activity
Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₅H₈ClN₂O₂
- Molecular Weight : 162.58 g/mol
The imidazole ring allows for interactions with various biological targets, making it a valuable compound in pharmacological research.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins involved in critical biochemical pathways. The imidazole derivatives are known to participate in:
- Enzyme Inhibition : Compounds with imidazole structures often act as inhibitors for various enzymes, including carbonic anhydrases and kinases.
- Protein Binding : The compound can bind to specific proteins, influencing their activity and stability.
Biochemical Pathways
The compound may influence multiple biochemical pathways due to the broad range of activities associated with imidazole derivatives. These pathways include:
- Cellular Signaling : Modulation of signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Potential effects on bacterial cell metabolism through inhibition of key enzymes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds derived from imidazole exhibit varying degrees of cytotoxicity against different cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Doxorubicin (0.72) |
| HEPG2 (Liver Cancer) | 1.08 | Doxorubicin (0.72) |
| A549 (Lung Cancer) | 0.11 | Doxorubicin (0.72) |
These results suggest that this compound could serve as a promising lead compound in anticancer drug development.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various bacterial strains. For example, studies have demonstrated its efficacy against Helicobacter pylori, a common gastric pathogen.
Case Studies and Research Findings
-
Antitumor Activity Study :
A study published in Cancer Biology & Therapy evaluated several imidazole derivatives for their cytotoxic effects on cancer cells. This compound was found to induce apoptosis in MCF-7 cells, with flow cytometry assays confirming dose-dependent effects . -
Enzyme Inhibition Study :
Research indicated that the compound selectively inhibits human carbonic anhydrases at nanomolar concentrations, showcasing its potential as a therapeutic agent for conditions involving dysregulated enzyme activity . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis revealed that modifications to the imidazole ring significantly impact the biological activity of related compounds, suggesting avenues for enhancing efficacy through chemical derivatization .
Q & A
Q. What are the most reliable synthetic routes for methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of imidazole derivatives often involves cyclization reactions. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been reported for structurally similar compounds like 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride . Key parameters include:
- Catalyst selection : Nickel or palladium catalysts for cyclization.
- Temperature control : Mild conditions (20–60°C) to avoid decomposition.
- Reagent stoichiometry : Optimizing ratios of amido-nitrile precursors and reducing agents (e.g., sodium borohydride).
Validation via HPLC or NMR is critical to confirm product identity and purity. For scalability, consider flow chemistry setups to maintain consistent reaction conditions .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : Compare / NMR shifts with literature data for imidazole derivatives (e.g., 4-imidazoleacetic acid hydrochloride shows characteristic imidazole ring protons at δ 7.5–8.5 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- Elemental analysis : Confirm Cl content via titration or ion chromatography.
- X-ray crystallography : If single crystals are obtainable, compare with structural databases (e.g., Acta Crystallographica Section E) .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer: Imidazole derivatives are often hygroscopic and sensitive to light/heat. Based on safety data for analogous compounds:
- Storage : Keep in airtight containers at –20°C under inert gas (N/Ar) to prevent hydrolysis .
- Decomposition monitoring : Use accelerated stability testing (40°C/75% RH for 1 month) with periodic HPLC analysis to detect degradation products like free carboxylic acids or imidazole ring-opening byproducts .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives or optimizing reaction pathways for this compound?
Methodological Answer: Tools like ICReDD’s quantum chemical reaction path search methods enable predictive modeling:
- Reaction mechanism elucidation : Simulate intermediates (e.g., tautomers or metallocycles) using density functional theory (DFT) .
- Catalyst screening : Virtual libraries of transition-metal catalysts (e.g., Ni, Pd) can predict regioselectivity in cyclization steps.
- Machine learning : Train models on PubChem data to predict solubility, reactivity, or biological activity of derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Impurity profiling : Use LC-MS to identify contaminants (e.g., residual solvents or byproducts) that may skew results .
- Meta-analysis : Compare data across multiple sources (e.g., PubChem, MedChemExpress) to identify consensus trends .
Q. What strategies are effective for studying the compound’s reactivity in multicomponent reactions?
Methodological Answer: Leverage its carboxylate and imidazole functionalities:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
